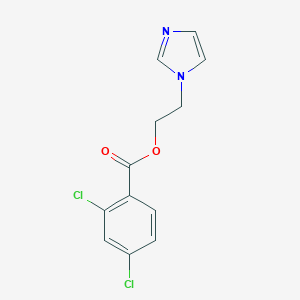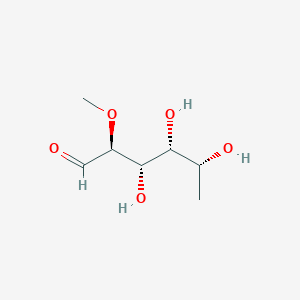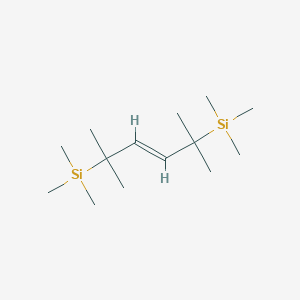
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene, also known as DMTS, is an organic compound that is commonly used in scientific research. It is a colorless liquid that has a strong odor and is highly flammable. DMTS is an important reagent in organic synthesis and is used in various chemical reactions.
Wirkmechanismus
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene acts as a Lewis acid and can coordinate with electron-rich molecules. It can also act as a ligand and form complexes with transition metals. 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is a strong reducing agent and can donate electrons to other molecules.
Biochemische Und Physiologische Effekte
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene has no known biochemical or physiological effects on living organisms. It is not used as a drug or medication and has no therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is a versatile reagent that can be used in a wide range of chemical reactions. It is easy to handle and store, and is relatively inexpensive. However, 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is highly flammable and should be handled with care. It can also react violently with water and other reactive compounds.
Zukünftige Richtungen
There are several potential future directions for research involving 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene. One area of interest is the development of new materials and polymers using 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene as a building block. Another area of research is the use of 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. Additionally, 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene could be used in the development of new catalysts and in the production of renewable energy sources.
Synthesemethoden
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene can be synthesized by the reaction of 2,5-dimethylhex-3-ene with trimethylsilyl chloride in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene as the main product, along with some side products.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is widely used in scientific research as a reagent in organic synthesis. It is used in various chemical reactions, such as the synthesis of alkenes and alkynes, and in the preparation of organometallic compounds. 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is also used in the production of high-performance polymers and in the development of new materials.
Eigenschaften
CAS-Nummer |
16054-20-9 |
|---|---|
Produktname |
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene |
Molekularformel |
C16H15NO4 |
Molekulargewicht |
256.57 g/mol |
IUPAC-Name |
[(E)-2,5-dimethyl-5-trimethylsilylhex-3-en-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H32Si2/c1-13(2,15(5,6)7)11-12-14(3,4)16(8,9)10/h11-12H,1-10H3/b12-11+ |
InChI-Schlüssel |
AYYNRBDPRMWWNJ-VAWYXSNFSA-N |
Isomerische SMILES |
CC(C)(/C=C/C(C)(C)[Si](C)(C)C)[Si](C)(C)C |
SMILES |
CC(C)(C=CC(C)(C)[Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
CC(C)(C=CC(C)(C)[Si](C)(C)C)[Si](C)(C)C |
Synonyme |
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



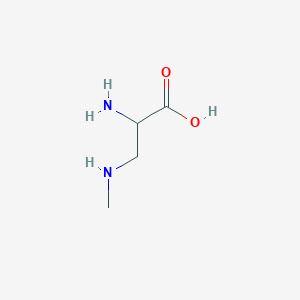
![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
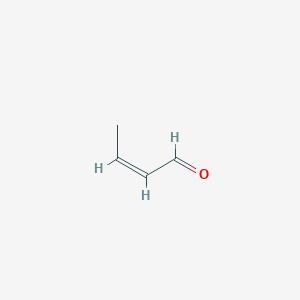
![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
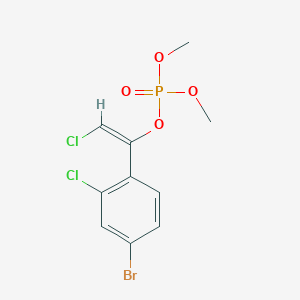
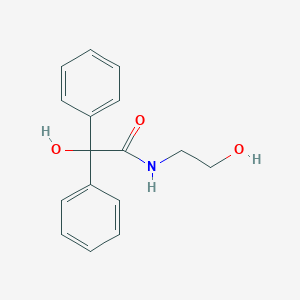
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
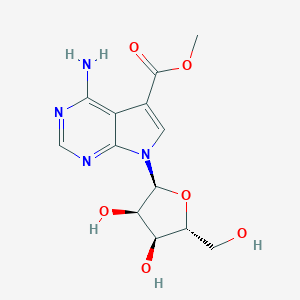
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
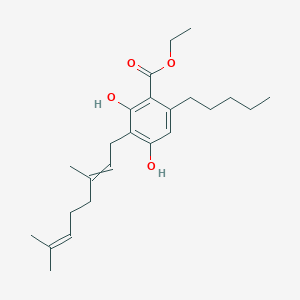
![[3.2.1]Propellane](/img/structure/B231374.png)
